molecular formula C22H16O3 B14448280 4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl- CAS No. 75618-52-9

4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-

Cat. No.: B14448280
CAS No.: 75618-52-9
M. Wt: 328.4 g/mol
InChI Key: JPPRYZDEWZTHJT-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl- (CAS: 75618-54-1) is a synthetic chromone derivative with the molecular formula C23H18O3 and a molecular weight of 342.39 g/mol. Its structure features a benzopyran-4-one core substituted with a benzoyl group at position 3, a phenyl group at position 2, and a methyl group at position 6 (). Key physical properties include a melting point of 122°C (solubilized in acetic acid/ethanol), predicted boiling point of 544.3±50.0°C, and a pKa of 6.09±0.40, indicative of moderate acidity (). The compound is synthesized via nucleophilic addition reactions to the precursor 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), using reagents like butylamine or ethanolamine ().

Properties

CAS No.

75618-52-9

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-benzoyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H16O3/c23-20(15-9-3-1-4-10-15)19-21(24)17-13-7-8-14-18(17)25-22(19)16-11-5-2-6-12-16/h1-14,19,22H

InChI Key

JPPRYZDEWZTHJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-phenylchroman-4-one typically involves the condensation of benzaldehyde derivatives with chroman-4-one precursors. One common method includes the use of benzoyl chloride and phenylmagnesium bromide in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Benzoyl-2-phenylchroman-4-one may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromones and flavanones share a common benzopyran-4-one scaffold but differ in substituents and saturation, leading to variations in physicochemical properties and bioactivities. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Physical Properties Biological Activities Reference
4H-1-Benzoyl-2,3-dihydro-2-phenyl- (Target) C23H18O3 3-benzoyl, 2-phenyl, 6-methyl Mp: 122°C; pKa: 6.09; Density: 1.217 g/cm³ Not reported
4-Flavanone (2,3-dihydro-2-phenyl) C15H12O2 2-phenyl, saturated C2-C3 bond N/A Antimicrobial, antioxidant
R/S-Dihydrodaidzein C15H12O4 7-hydroxy, 4-hydroxyphenyl, saturated C2-C3 bond N/A Estrogenic, antioxidant
5-Hydroxy-7-methoxy-2-methyl- C12H12O4 5-hydroxy, 7-methoxy, 2-methyl N/A Antioxidant, radical scavenging
3,7-Dihydroxy-2-(4-hydroxyphenyl)- C15H12O5 3,7-dihydroxy, 4-hydroxyphenyl N/A Anti-inflammatory, antioxidant

Key Findings

Structural Differences: The target compound is distinguished by its 3-benzoyl and 2-phenyl substituents, which enhance lipophilicity compared to hydroxylated analogs like dihydrodaidzein (C15H12O4) ().

Synthetic Routes: The target compound is synthesized via intermolecular nucleophilic additions to the α,β-unsaturated ketone in 7a (e.g., reactions with amines or thiols) (). In contrast, natural analogs like dihydrodaidzein and flavanones are often isolated from plants or synthesized via cyclization of chalcones ().

Bioactivity Trends: Hydroxylated derivatives (e.g., 5-hydroxy-7-methoxy-2-methyl-) exhibit antioxidant properties due to phenolic groups that scavenge free radicals (). The benzoyl group in the target compound may confer unique pharmacological effects, such as enhanced binding to hydrophobic pockets in proteins, though specific data are lacking ().

Physicochemical Properties :

  • The target’s higher molecular weight (342.39 g/mol) and lipophilicity (logP ~4.5 predicted) suggest reduced aqueous solubility compared to smaller, polar analogs like dihydrodaidzein (C15H12O4) ().
  • Substituents influence melting points: The target’s 122°C mp is higher than derivatives like 14g (84–86°C), which has a benzylmercapto group ().

Research Implications and Gaps

  • Pharmacological Potential: The benzoyl and phenyl substituents in the target compound warrant investigation into anticancer or anti-inflammatory activities, analogous to other chromones ().
  • Synthetic Optimization : Modifying substituents (e.g., replacing benzoyl with hydroxyl groups) could improve solubility and bioactivity.
  • Data Limitations : Experimental bioactivity data for the target compound are absent in the provided evidence, highlighting a critical research gap.

Biological Activity

4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-, also known as a derivative of benzopyran, belongs to a class of compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C15H12O3
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 491-37-2

Antitumor Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antitumor properties. A study highlighted the synthesis of various benzopyran derivatives, including 4H-1-benzopyran-4-one derivatives, which demonstrated considerable cytotoxic effects on cancer cell lines. For instance, one derivative showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming doxorubicin (IC50 3.23 µg/mL) in efficacy .

Antifertility Effects

In a study evaluating the antifertility activity of substituted benzopyran compounds, it was noted that certain derivatives exhibited uterotrophic activity. For example, a compound related to 4H-benzopyran demonstrated an 87% increase in uterine weight gain in female rats, indicating potential applications in reproductive health .

Anti-inflammatory Properties

Benzopyran derivatives have also been investigated for their anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that compounds like 4H-1-benzopyran-4-one could serve as therapeutic agents for inflammatory diseases .

The biological activities of 4H-1-benzopyran derivatives are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Many benzopyran compounds induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Modulation of Estrogen Receptors : Some derivatives act as selective estrogen receptor modulators (SERMs), which can influence reproductive health and cancer progression.
  • Antioxidant Activity : Benzopyran compounds exhibit free radical scavenging properties, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

StudyFindings
Evaluated uterotrophic activity in female ratsHigh uterotrophic activity indicates potential use in reproductive health
Assessed cytotoxicity against cancer cell linesDemonstrated significant antitumor activity compared to standard drugs
Investigated anti-inflammatory effectsSuggests potential therapeutic applications for inflammatory conditions

Q & A

Q. How can researchers mitigate occupational exposure risks during synthesis?

  • Methodology :
  • PPE : Wear OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves during handling .
  • Engineering Controls : Use fume hoods with >0.5 m/s face velocity and HEPA filters for particulate containment .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal via authorized waste management .

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